(Trifluoromethyl)hydrazine Hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of (Trifluoromethyl)hydrazine Hydrochloride is C7H8ClF3N2 . The InChI Key is WCAGNYIHAYOPSE-UHFFFAOYSA-N . The SMILES representation is Cl.NNC1=CC=C (C=C1)C (F) (F)F .Physical And Chemical Properties Analysis
(Trifluoromethyl)hydrazine Hydrochloride is a white to cream or yellow flakes and/or powder . It is insoluble in water .Scientific Research Applications
Synthesis and Reactivity
(Trifluoromethyl)hydrazine hydrochloride has been identified as a versatile reactant in the synthesis of various organic compounds. Notably, it is involved in the synthesis of trifluoromethylpyrazole and isoxazole derivatives through its reaction with trifluoromethyl-β-diketones. These reactions are not only significant for their product formation but also for their NMR spectral characteristics and the mechanistic insights they provide into the formation of heterocycles (Kumar et al., 2008). Additionally, the compound is used in the metal-free and redox-neutral trifluoromethyl-hydrazination of alkenes, showcasing its utility in organic synthesis and the formation of β-trifluoromethyl hydrazines. These processes are notable for their radical addition cascade pathway, highlighting the compound's role in complex chemical transformations (Wang et al., 2020).
Chemical Sensing and Detection
Interestingly, (Trifluoromethyl)hydrazine hydrochloride is also instrumental in chemical sensing applications. It has been used in the design of a ratiometric fluorescence probe for the rapid, sensitive, and visual detection of hydrazine, a toxic industrial chemical. This innovative approach has found practical application in determining hydrazine levels in live cells, emphasizing the compound's significance in environmental monitoring and health safety (Fan et al., 2012).
Heterocyclic Compound Synthesis
The compound's reactivity extends further into the field of heterocyclic compound synthesis. It plays a critical role in the regioselective synthesis of trifluoromethylated pyrazoles. This synthesis is intriguing due to its solvent-dependent nature, where the choice of solvent dramatically influences the regioselectivity of the reaction, yielding either 3- or 5-trifluoromethylpyrazoles. Such versatility and control over product formation are paramount in the development of pharmaceuticals and other fine chemicals (Muzalevskiy et al., 2017).
Chemical Detection and Sensing
Moreover, (Trifluoromethyl)hydrazine hydrochloride's role in chemical detection and sensing is further emphasized by its use in the development of a hydrazine-selective chemodosimetric sensor. This sensor, based on the reaction of the compound with naphthalimide trifluoroacetyl acetonate, showcases its utility in detecting very low concentrations of hydrazine, underlining its importance in environmental monitoring and safety (Lee et al., 2013).
Safety And Hazards
(Trifluoromethyl)hydrazine Hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . Personal protective equipment/face protection should be worn when handling this compound. It should be used only under a chemical fume hood, and ingestion and inhalation should be avoided .
properties
IUPAC Name |
trifluoromethylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3F3N2.ClH/c2-1(3,4)6-5;/h6H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWUVKBDFAPJMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NN)(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Trifluoromethyl)hydrazine Hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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